molecular formula C17H18N4O2S B2999001 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide CAS No. 2320857-25-6

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

Cat. No.: B2999001
CAS No.: 2320857-25-6
M. Wt: 342.42
InChI Key: QLTIMNCMXBIGLM-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a compound that contains a 1,2,3-triazole scaffold. This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties . The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a larger library of synthetic routes used over the past 21 years .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles, including this compound, is characterized by a five-membered heterocycle made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds are versatile and adaptable, offering a wide range of applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . They are also known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Mechanism of Action

Target of Action

The primary target of 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological and pathological processes .

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in maintaining pH balance and transporting carbon dioxide out of tissues .

Pharmacokinetics

The 1,2,3-triazoles are known for their chemical and biological stability , which could potentially contribute to their pharmacokinetic properties.

Result of Action

The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the normal function of the enzyme, potentially affecting processes such as fluid secretion, respiration, and pH regulation .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium , suggesting that the compound might be stable and active in aqueous environments.

Properties

IUPAC Name

1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTIMNCMXBIGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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